molecular formula C12H10N2O3S B5847439 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone

1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone

Cat. No. B5847439
M. Wt: 262.29 g/mol
InChI Key: RDCTUZFAHOHAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone, also known as DPEP, is a compound that has been widely studied for its potential therapeutic applications. This compound is a member of the family of chelating agents, which are compounds that can bind to metal ions and remove them from the body.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone is based on its ability to bind to metal ions. The compound contains two functional groups that can form coordination bonds with metal ions, including a thiol group and a phenolic hydroxyl group. Once 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone binds to a metal ion, it forms a stable complex that can be excreted from the body.
Biochemical and Physiological Effects:
1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its chelating properties, it has been shown to have antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. These properties make it a potential treatment for a range of health conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone for lab experiments is its high yield and purity. This makes it easy to obtain and use in experiments. However, one limitation is that it can be difficult to work with due to its high reactivity with metal ions. This can make it challenging to control the experimental conditions and ensure accurate results.

Future Directions

There are several future directions for research on 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone has been shown to have neuroprotective properties, which can help to prevent or slow the progression of these diseases. Another area of interest is its potential as a treatment for cancer. 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone has been shown to have anticancer properties, which can help to inhibit the growth and spread of cancer cells. Finally, there is potential for the development of new chelating agents based on the structure of 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone, which could have improved properties and applications.

Synthesis Methods

The synthesis of 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone can be achieved through several methods. One of the most common methods is the reaction of 3,4-dihydroxyphenylacetic acid with 2-mercaptopyrimidine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. Another method involves the reaction of 3,4-dihydroxyphenylacetic acid with 2-chloropyrimidine followed by reduction with sodium borohydride. The yield of 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone using these methods is typically high, and the compound can be purified through recrystallization or column chromatography.

Scientific Research Applications

1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a chelating agent for the treatment of metal toxicity. 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone has been shown to bind to a variety of metal ions, including mercury, lead, and cadmium, and remove them from the body. This makes it a potential treatment for metal poisoning, which can cause a range of health problems.

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-9-3-2-8(6-10(9)16)11(17)7-18-12-13-4-1-5-14-12/h1-6,15-16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCTUZFAHOHAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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